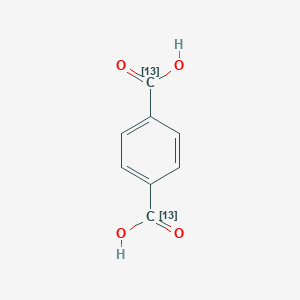

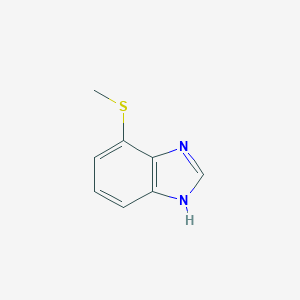

7-甲基-1H-吲唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

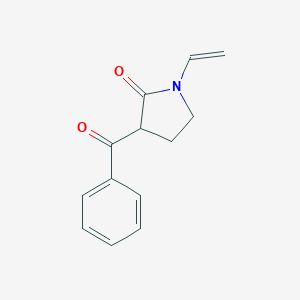

Indazole derivatives, including "7-methyl-1H-indazol-3-ol," have garnered interest due to their wide range of pharmacological activities and their use in various chemical syntheses. These compounds are studied for their molecular structures, synthesis methods, and their physical and chemical properties.

Synthesis Analysis

Several methods for synthesizing indazole derivatives have been explored. For instance, the synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition of nitrile imines to benzyne is described as a quick and efficient method, offering moderate to excellent yields within 5 minutes (Spiteri, Moses, & Keeling, 2010). Another study reports on the synthesis of novel 7-alkynylindazole derivatives using the Pd/C–PPh3–CuI catalyzed Sonogashira coupling, providing a pathway for creating a wide range of indazole derivatives (Soodamani, Sekar, Nayakanti, & Josyula, 2014).

Molecular Structure Analysis

The molecular structure of indazole derivatives often involves complex interactions and can include various substituents that affect their properties and reactivity. For example, the crystal structure of 7-methoxy-1H-indazole shows how the methoxy group lies in the plane of the indazole system, indicating the importance of molecular geometry in understanding these compounds' chemical behavior (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Chemical Reactions and Properties

Indazoles exhibit a range of chemical reactions, including cycloadditions, which are pivotal for synthesizing various derivatives. The reactivity of indazoles towards N-methylation and the analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles reveal insights into their chemical properties and reactivity patterns (Palmer, Findlay, Kennedy, & Mcintyre, 1975).

科学研究应用

互变异构稳定性和晶体结构

7-甲基-1H-吲唑-3-醇及其衍生物表现出独特的互变异构行为和晶体结构。研究表明,某些衍生物(如 2H-吲唑互变异构体)可以通过分子内和分子间的氢键稳定。这些分子表现出不同的互变异构形式,如 1H 和 2H,这些形式的稳定性受溶剂极性和氢键存在等多种因素的影响。例如,分子 7 以两种互变异构多晶型结晶,表明决定这些化合物结构和稳定性的力处于微妙的平衡中 (Sigalov, Afonin, Sterkhova, & Shainyan, 2019).

生物活性及应用

7-甲基-1H-吲唑-3-醇衍生物已被评估其各种生物活性。值得注意的是,一些衍生物表现出显着的 α-葡萄糖苷酶抑制和抗氧化活性。某些化合物(如 5-溴-3-甲基-7-苯基-1H-吲唑)已显示出对乳腺癌细胞系的显着作用,表明这些化合物在药理应用中的潜力 (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

化学合成和修饰

7-甲基-1H-吲唑-3-醇衍生物的化学合成和修饰是活跃的研究领域。例如,对钯催化的吲唑衍生物氧化烯基化的研究突出了这些化合物的合成多功能性。该方法已应用于复杂分子的合成,如候选药物加门唑,展示了这些化学策略在开发新的治疗剂中的重要性 (Naas, El Kazzouli, Essassi, Bousmina, & Guillaumet, 2015).

缓蚀性能

某些 7-甲基-1H-吲唑-3-醇衍生物(如薄荷酮衍生物)已被评估为缓蚀剂。这些化合物显示出在工业过程中作为环保选择的希望,展示了这些吲唑衍生物在制药领域之外的多方面应用 (Ansari Abdeslam, Manssouri Mounir, Mohamed, Lakbaibi Zouhair, & Mohamed, 2015).

属性

IUPAC Name |

7-methyl-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOVTXHCNDSIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625235 |

Source

|

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indazol-3-ol | |

CAS RN |

120277-21-6 |

Source

|

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)

![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)